Product packaging for Dibutyl terephthalate(Cat. No.:CAS No. 1962-75-0)

Dibutyl terephthalate

Cat. No.: B1670439
CAS No.: 1962-75-0
M. Wt: 278.34 g/mol
InChI Key: LQLQDKBJAIILIQ-UHFFFAOYSA-N
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Description

Dibutyl terephthalate (DBT) is a valuable organic compound with significant commercial relevance, primarily used as a plasticizer in packaging, vinyl flooring, and other commercial materials . It serves as a key ingredient in enhancing the utility of major engineering plastics, such as PVC, by increasing material flexibility and durability . Within industrial and research applications, DBT is employed in the formulation of adhesives, sealants, coatings, lubricants, and flexible PVC products . Its role in polymer research is expanding, particularly in the context of sustainable material science. Recent advances have demonstrated that DBT can be synthesized through the chemical upcycling of poly(ethylene terephthalate) (PET) waste, positioning it as a high-value feedstock for chemical manufacturing and supporting the development of circular economies for plastics . This process represents an innovative pathway for converting waste condensation polymers into useful chemicals and materials, thereby providing increased value compared to virgin monomers . For Research Use Only. Not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O4 B1670439 Dibutyl terephthalate CAS No. 1962-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibutyl benzene-1,4-dicarboxylate
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InChI

InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-7-9-14(10-8-13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LQLQDKBJAIILIQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
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DSSTOX Substance ID

DTXSID3022168
Record name 1,4-Dibutyl benzene-1,4-dicarboxylate
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Molecular Weight

278.34 g/mol
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Physical Description

Liquid
Record name 1,4-Benzenedicarboxylic acid, 1,4-dibutyl ester
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CAS No.

1962-75-0
Record name 1,4-Dibutyl 1,4-benzenedicarboxylate
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Record name Dibutyl terephthalate
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Record name 1,4-Benzenedicarboxylic acid, 1,4-dibutyl ester
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Record name Dibutyl terephthalate
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Record name DIBUTYL TEREPHTHALATE
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Ii. Synthesis and Manufacturing Methodologies of Dibutyl Terephthalate

Chemical Synthesis Pathways and Reaction Mechanisms

Dibutyl terephthalate (B1205515) is primarily synthesized through two main chemical pathways: the direct esterification of terephthalic acid with n-butanol and the alcoholysis of post-consumer Polyethylene (B3416737) Terephthalate (PET) waste. Each method involves distinct reaction mechanisms and utilizes specific catalytic systems to achieve high yields and purity.

Direct Esterification of Terephthalic Acid with n-Butanol

However, this process faces challenges. Terephthalic acid has very low solubility in alcohols, which can hinder the reaction rate google.commonash.edu. To overcome this, the reaction is often carried out at elevated temperatures and pressures. One significant side reaction, particularly when using strong acid catalysts like sulfuric acid, is the dehydration of n-butanol to form di-n-butyl ether, which represents a loss of reactant and can complicate purification google.com. To mitigate this, alternative catalysts such as zinc oxide or lead oxide have been used under high-pressure (25-500 atmospheres) and high-temperature (250-350°C) conditions, resulting in high yields of DBT without the formation of ether byproducts google.com.

Alcoholysis of Polyethylene Terephthalate (PET) Waste

A more contemporary and economically favorable method for synthesizing Dibutyl terephthalate is through the chemical recycling of PET waste. This process, known as alcoholysis (specifically butanolysis), involves the depolymerization of the long polymer chains of PET using n-butanol. The reaction breaks down the ester bonds of the PET polymer, yielding this compound and ethylene (B1197577) glycol as the main products researchgate.netresearchgate.net. This approach is gaining attention as it provides a value-added application for plastic waste, sidestepping the use of more expensive raw materials like purified terephthalic acid researchgate.netgoogle.com.

The process is typically carried out at high temperatures, often exceeding 200°C, to facilitate the breakdown of the polymer. The efficiency of the reaction is highly dependent on the catalyst used. Studies have shown that with effective catalytic systems, near-complete conversion of PET can be achieved with high yields of DBT. For instance, using specific ionic liquids as catalysts, PET conversion can reach 100%, with DBT yields as high as 97.5% researchgate.net. The mechanism is believed to involve a combination of chain end and random chain scission of the PET polymer chains researchgate.net.

Catalytic Systems in DBT Synthesis

Brönsted-Lewis diacid ionic liquids have emerged as highly effective and environmentally friendly catalysts, particularly for the synthesis of DBT from PET waste researchgate.net. These ionic liquids possess both Brönsted acid sites (proton donors) and Lewis acid sites (electron-pair acceptors), which work synergistically to enhance catalytic performance researchgate.net.

Research has demonstrated that these catalysts can lead to high conversion and yield under optimized conditions. For example, the ionic liquid 1-(3-sulfonic)-propyl-3-methylimidazolium chloroironinate was used to catalyze the alcoholysis of PET with n-butanol, achieving 100% PET conversion and a 97.5% yield of DBT at 210°C after 8 hours researchgate.net. Similarly, (3-sulfonic acid) propyltriethylammonium chlorozincinate achieved 100% PET conversion and a 95.3% DBT yield at 205°C researchgate.net. A key advantage of these ionic liquids is their reusability; they can be separated from the product mixture and reused multiple times without a significant drop in catalytic activity researchgate.netresearchgate.netgoogle.com.

Research Findings on Brönsted-Lewis Diacid Ionic Liquids in DBT Synthesis from PET
CatalystReaction TemperatureReaction TimePET ConversionDBT YieldReusabilityReference
1-(3-sulfonic)-propyl-3-methylimidazolium chloroironinate210°C8 hours100%97.5%Up to 7 times researchgate.net
(3-sulfonic acid) propyltriethylammonium chlorozincinate205°C8 hours100%95.3%Up to 7 times researchgate.net

Traditional strong mineral acids are commonly used as catalysts in esterification reactions due to their low cost and high activity google.com.

Sulfuric Acid (H₂SO₄) : Concentrated sulfuric acid is a conventional catalyst for producing phthalate (B1215562) esters aip.orgaip.orggoogle.com. However, its use comes with significant disadvantages, including corrosion of equipment, difficulty in separation from the product, and the promotion of side reactions, such as the dehydration of butanol to form ethers google.comgoogle.comtsijournals.com. The process also generates acidic wastewater, posing environmental challenges google.com.

Methanesulfonic Acid (CH₃SO₃H) : Methanesulfonic acid is another strong acid catalyst used in esterification. It has been employed in the synthesis of mixed terephthalate plasticizers involving n-butanol. For instance, a reaction of terephthalic acid with n-butanol and 2-ethyl hexanol using a methanesulfonic acid catalyst produced a mixture including this compound epo.org. The kinetics of esterification reactions using methanesulfonic acid have been studied, indicating it is an effective catalyst researchgate.net.

Beyond ionic liquids and strong acids, a variety of other catalytic systems have been investigated for the synthesis of DBT and related terephthalate esters.

Metal Oxides : Simple metal oxides such as zinc oxide (ZnO) and lead oxide (PbO) have been proven effective for the direct esterification of terephthalic acid, particularly under high-pressure conditions to avoid side reactions google.com. Tin (II) oxide (SnO) has also been used in industrial esterification processes tsijournals.com.

Titanates : Organotitanate compounds, such as tetra-n-butyl titanate (TnBT), have demonstrated high catalytic activity for phthalate esterification, often achieving high conversion rates in shorter reaction times compared to other systems tsijournals.comtsijournals.com.

Layered Double Hydroxides (LDHs) : Materials like Co-Al-CO₃ layered double hydroxide (B78521) have been shown to be efficient catalysts for the glycolysis of PET, a similar depolymerization process, suggesting their potential applicability in alcoholysis reactions for DBT production rsc.org.

Transition Metals on Activated Carbon : Heterogeneous catalysts consisting of transition metals like iron dispersed on activated carbon have been developed for the synthesis of plasticizers from PET waste. These catalysts are noted for being cost-effective, non-toxic, and recyclable quickcompany.in.

Process Optimization and Scalability in DBT Production

The industrial production of this compound (DBT) is predominantly achieved through the direct esterification of terephthalic acid with n-butanol. The optimization of this process is critical for maximizing yield, minimizing reaction times, and ensuring economic viability. Key parameters that are manipulated to enhance production efficiency include temperature, reactant molar ratio, catalyst concentration, and reaction duration.

Research into the direct esterification process has identified optimal conditions for industrial applications. The reaction temperature is typically maintained between 115°C and 140°C. smolecule.com An excess of n-butanol is crucial to drive the reaction equilibrium towards the formation of the diester, with molar ratios of terephthalic acid to n-butanol often being significant. mdpi.comresearchgate.net Catalyst concentration also plays a linear role in increasing the reaction rate within an optimal range. smolecule.com

Table 1: Optimized Parameters for Direct Esterification of Terephthalic Acid

Parameter Optimal Range Effect on Yield
Temperature 115-140°C Positively correlates with yield up to the optimal range. smolecule.com
Terephthalic Acid to n-Butanol Molar Ratio 1:8 Higher excess of butanol improves conversion. mdpi.comresearchgate.net
Catalyst Concentration 3-10 wt% Yield increases with concentration within this range. smolecule.com

Despite well-defined optimization parameters, scaling up DBT production presents challenges. A significant hurdle is the low solubility of the primary feedstock, terephthalic acid, in common organic solvents, which can complicate industrial-scale synthesis and lead to process inefficiencies. monash.eduresearchgate.net Furthermore, while novel catalytic systems like ionic liquids are being explored, they can introduce their own scalability issues. For instance, in one study, the synthesized this compound was only partially soluble in the ionic liquid catalyst, which disrupted the reaction system and limited the conversion of terephthalic acid to 50% after 4 hours, with only a slow increase thereafter. mdpi.comresearchgate.netmonash.edu Such phenomena require careful consideration for large-volume, continuous production processes.

Green Chemistry Approaches and Sustainable Synthesis of DBT

In response to growing environmental concerns, significant research has been directed towards developing green and sustainable methods for synthesizing DBT. A prominent and promising approach is the chemical recycling of post-consumer polyethylene terephthalate (PET) waste through alcoholysis. nih.gov This methodology presents a more ecological alternative to traditional synthesis, which relies on the direct esterification of terephthalic acid. nih.govencyclopedia.pubmdpi.commdpi-res.comresearchgate.net

The alcoholysis of PET involves its depolymerization using an excess of an alcohol—in this case, n-butanol—to produce DBT and ethylene glycol as a byproduct. smolecule.com This process is typically conducted at elevated temperatures, ranging from 170°C to 200°C, and requires a catalyst to proceed efficiently. smolecule.com High conversion rates, often exceeding 90%, can be achieved under optimized conditions. smolecule.com

The choice of catalyst is central to the green credentials of this process. While conventional catalysts like zinc acetate (B1210297) are effective, research has focused on more environmentally benign alternatives such as ionic liquids and various heterogeneous metal oxides. smolecule.com Ionic liquids, particularly those with sulfonic groups, have proven to be highly effective. For example, the use of a sulfonic ionic liquid in the butanolysis of PET has been reported to yield this compound at 93.9%. nih.govencyclopedia.pubmdpi.commdpi-res.com

Ionic liquids offer several advantages in the context of green chemistry. They can function as both a solvent and a catalyst, potentially simplifying the reaction setup and workup procedures. mdpi.comresearchgate.net Their use can help circumvent the need for hazardous and often toxic organometallic compounds traditionally used in esterification and transesterification reactions. monash.edu Research on Brønsted acidic ionic liquids has demonstrated their potential to achieve full conversion of terephthalic acid with high selectivity for the desired terephthalate product, forming a biphasic system that simplifies product separation and catalyst recycling. mdpi.comresearchgate.net

Table 2: Green Catalytic Systems for Sustainable DBT Synthesis from PET Waste

Catalytic System Reactants Temperature Yield Source
Sulfonic Ionic Liquid PET, 1-Butanol Not Specified 93.9% nih.govencyclopedia.pub
Zinc Acetate PET, Butanol 170-200°C >90% (conversion) smolecule.com
Heterogeneous Metal Oxides PET, Butanol 170-200°C >90% (conversion) smolecule.com

These sustainable routes not only provide a method for producing DBT but also contribute to a circular economy by upcycling plastic waste, thereby addressing a significant environmental challenge. nih.gov

An extensive search for detailed analytical data specifically for the chemical compound "this compound" (DBT) has revealed a significant lack of published research material required to fulfill the article as outlined. The vast majority of available scientific literature pertains to its isomer, "Dibutyl phthalate" (DBP), which has a different chemical structure and, consequently, different analytical characteristics.

Due to the strict requirement to focus solely on this compound and the absence of specific, detailed research findings, data tables, and spectroscopic information for this compound in the available search results, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.

Proceeding with the generation of the article would require substituting data from its isomer, Dibutyl phthalate, which would be scientifically inaccurate and violate the core instructions of the request. Therefore, the article cannot be generated at this time.

Iii. Analytical Chemistry of Dibutyl Terephthalate

Chromatographic Separation and Quantification Methods

Solid Phase Extraction (SPE) for Sample Preparation

Solid Phase Extraction (SPE) is a widely utilized sample preparation technique in analytical chemistry, designed to clean up and concentrate samples before analysis by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). thermofisher.comscioninstruments.com The process involves passing a sample through a cartridge containing a solid adsorbent (sorbent). The target analyte, such as dibutyl terephthalate (B1205515), is retained on the sorbent while the rest of the sample matrix passes through. scioninstruments.com Subsequently, the sorbent is washed to remove any interfering compounds, and then a different solvent is used to elute the retained analyte for analysis. scioninstruments.com

The selection of the appropriate sorbent is critical and depends on the chemical properties of the analyte and the sample matrix. scioninstruments.com For DBT, which is a non-polar compound, a non-polar sorbent would typically be chosen for extraction from polar matrices like water. scioninstruments.com The general steps of an SPE method are conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. youtube.com

A specific application of SPE for DBT involves the use of molecularly imprinted polymers (MIPs). nih.gov In one study, MIPs were synthesized using DBT as the template molecule and methacrylic acid as the functional monomer. nih.gov These DBT-imprinted polymers were then used as the sorbent in an SPE cartridge. This technique, known as molecularly imprinted solid-phase extraction (MISPE), demonstrated high selectivity for DBT and related phthalates. nih.gov The study reported that the rebinding test using the MISPE column on soybean milk samples spiked with five different phthalates showed recoveries ranging from 75.8% to 107.5%. nih.gov

Table 1: Steps in Solid Phase Extraction (SPE)

Step Description Purpose
Conditioning The sorbent is treated with a solvent to activate it. youtube.com Prepares the sorbent for effective interaction with the sample. youtube.com
Loading The sample containing the analyte is passed through the sorbent bed. youtube.com The analyte and some impurities are retained on the sorbent. youtube.com
Washing A specific solvent is passed through the sorbent. youtube.com To remove weakly bound interfering compounds from the sorbent. youtube.com

| Eluting | A solvent strong enough to disrupt the analyte-sorbent interaction is used. thermofisher.com | The analyte of interest is selectively removed from the sorbent and collected. thermofisher.com |

Surrogate Analyte Approaches in DBP Determination

A significant challenge in the analysis of dibutyl phthalate (B1215562) is its ubiquitous nature, which often leads to contamination of analytical grade organic solvents and the difficulty in obtaining a true blank matrix for constructing calibration curves. nih.govnih.govresearchgate.net The standard addition method, often used to overcome matrix effects, can lack precision and accuracy. nih.govbrieflands.com

To address this, a surrogate analyte approach has been successfully applied for the determination of DBP. nih.govnih.govresearchgate.net This method utilizes a stable isotope-labeled version of the analyte, such as deuterium-labeled DBP (DBP-d4), to create the calibration standards. nih.govresearchgate.net The underlying principle is that the surrogate analyte is chemically and physically very similar to the native analyte and will behave almost identically during sample preparation and analysis, but it can be distinguished by a mass spectrometer. researchgate.net

In a study determining DBP in hexane samples, a calibration line was constructed using DBP-d4. nih.govresearchgate.net This approach is considered more reliable and feasible than the standard addition method when a true blank matrix is unavailable. nih.govbrieflands.com The study concluded that the analytical parameters of the surrogate analyte approach for DBP analysis in hexane were appropriate and suitable, especially for determining trace levels of DBP. nih.govbrieflands.com

Table 2: Recovery and Precision Data for Surrogate Analyte Approach in DBP Determination

Concentration Replications Recovery (RE%) (Mean) Standard Deviation (SD) Coefficient of Variation (CV%)
1 ng/mL 9 88.2 9.1 10.3
50 ng/mL 9 93.7 6.5 6.9
100 ng/mL 9 95.6 6.8 7.1

Data from a study on DBP determination in hexane using a surrogate analyte approach. researchgate.net

Immunoassay-Based Detection Methods for DBT

Immunoassays are analytical methods that use the specific binding of an antibody to its antigen to detect and quantify substances. mdpi.com These methods offer several advantages over traditional chromatographic techniques, including lower cost, simplicity, and suitability for rapid, on-site testing. mdpi.com For the detection of small molecules like dibutyl terephthalate, various immunoassay formats have been developed, such as enzyme-linked immunosorbent assay (ELISA) and fluorescence polarization immunoassay (FPIA). mdpi.complos.org

These assays are typically competitive, where the DBT in a sample competes with a labeled DBT derivative for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of DBT in the sample.

Fluorescence Polarization Immunoassay (FPIA) for Environmental Monitoring

Fluorescence Polarization Immunoassay (FPIA) is a homogeneous immunoassay technique that allows for the rapid determination of low molecular weight analytes without the need for separation steps. publichealthtoxicology.com This method is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a much larger antibody molecule, its rotation slows down, leading to an increase in fluorescence polarization. In a competitive FPIA for DBT, the DBT in a sample competes with a fluorescently labeled DBT tracer for binding to a limited amount of anti-DBT antibody.

Recent studies have focused on developing sensitive and rapid FPIA methods for detecting DBP in environmental water samples. mdpi.compublichealthtoxicology.comresearchgate.net One study developed an FPIA using monoclonal antibodies against DBP (MAb-DBP) and a new conjugate of DBP with 5-aminomethylfluorescein (AMF) as the tracer. mdpi.comresearchgate.netnih.gov This optimized assay demonstrated a significant improvement in sensitivity, with a limit of detection (LOD) of 7.5 ng/mL and an IC50 (the concentration causing 50% inhibition) of 40 ng/mL. mdpi.comresearchgate.netnih.gov This was a 45-fold improvement over a previously described FPIA that used polyclonal antibodies. mdpi.comresearchgate.netnih.gov The developed FPIA showed high recovery rates (85-110%) in spiked water samples and a good correlation with GC-MS results when analyzing real water samples from Lake Onega. mdpi.comresearchgate.netnih.gov

Table 3: Comparison of Different Immunoassays for DBP Detection

Immunoassay Type Antibody Type IC50 (ng/mL) Limit of Detection (LOD) (ng/mL)
FPIA Monoclonal 40 7.5
FPIA Polyclonal Not specified 350
icELISA (conjugate coated) Monoclonal 106 Not specified
icELISA (hapten coated) Monoclonal 14.6 Not specified

Data compiled from various studies on DBP immunoassays. mdpi.complos.orgnih.gov

Development of Monoclonal Antibodies for DBT Detection

The specificity and sensitivity of an immunoassay are largely determined by the quality of the antibody used. Monoclonal antibodies (mAbs), which are produced by a single clone of B cells and recognize a single epitope on the antigen, offer high specificity and a consistent, unlimited supply. plos.orgnih.gov

Several research groups have successfully developed specific monoclonal antibodies against DBP. plos.orgnih.govnih.govnih.gov The general process involves immunizing mice with a DBP-protein conjugate (immunogen) to elicit an immune response. nih.gov A common hapten used for this purpose is di-n-butyl-4-aminophthalate. nih.govnih.gov Spleen cells from the immunized mice are then fused with myeloma cells to create hybridoma cell lines, which are screened for the production of antibodies with high affinity and specificity for DBP. plos.orgnih.gov

One study reported the development of a stable hybridoma cell line that produces a specific mAb for DBP. plos.orgnih.gov This antibody was used to establish an indirect competitive enzyme-linked immunosorbent assay (icELISA). plos.orgnih.gov Another study prepared a monoclonal antibody against DBP and used it to develop an ELISA for detecting DBP in liquor, with an IC50 value of 33.6 ± 2.5 ng/mL and low cross-reactivity with other phthalate esters. nih.govnih.gov The use of these highly specific monoclonal antibodies has been shown to significantly improve the sensitivity and reliability of immunoassays for DBP detection in various samples, including water, plastics, cosmetics, and alcoholic beverages. plos.orgnih.govnih.govnih.gov

Iv. Environmental Fate and Transport of Dibutyl Terephthalate

Environmental Distribution and Occurrence in Various Matrices

There is a notable absence of studies monitoring the presence of Dibutyl terephthalate (B1205515) in various environmental compartments.

Degradation Pathways and Persistence in the Environment

The persistence of Dibutyl terephthalate in the environment is largely unknown as research into its degradation mechanisms is not available.

Phototransformation and Hydrolysis in Environmental CompartmentsThe potential for this compound to be broken down by sunlight (phototransformation) or to react with water (hydrolysis) under typical environmental conditions has not been documented. The rates and products of these potential abiotic degradation processes are currently unknown.

Given the strict requirement for scientifically accurate and specific information, the lack of available data for this compound makes it impossible to construct a detailed and informative article as requested. The scientific community has not, to date, published sufficient research on the environmental characteristics of this specific compound.

Adsorption and Desorption Processes

The environmental mobility and distribution of this compound (DBT) are significantly governed by its interaction with soils, sediments, and suspended particulate matter through adsorption and desorption processes. Research indicates that the sorption of DBT to environmental matrices is a complex process influenced by the characteristics of both the chemical and the sorbent material.

Studies have shown that the adsorption process often involves a combination of physical and chemical mechanisms. The organic matter content of soil and sediment plays a crucial role, with hydrophobic interactions being a key driver of adsorption. acs.org For instance, DBT has been observed to be strongly adsorbed to humic acid, a major component of soil organic matter. acs.orgglobethesis.com The process is generally spontaneous and can be exothermic, suggesting it is energetically favorable. globethesis.com

The kinetics of DBT adsorption, or the rate at which it binds to particles, has been described by various models. The pseudo-second-order kinetic model has been found to accurately describe the adsorption process on sediments and activated carbon, suggesting that chemisorption may be a rate-limiting step. nih.govresearchgate.net Adsorption equilibrium is often reached relatively quickly, in some cases within 120 minutes for sediments. nih.gov The process can involve both boundary layer diffusion and intraparticle diffusion. acs.org

Adsorption isotherms, which describe the equilibrium distribution of a substance between the liquid and solid phases, are critical for predicting its environmental concentration. The Freundlich isotherm model has been consistently shown to fit the experimental data for DBT adsorption on various sorbents like soil, sediment, and activated carbon. acs.orgnih.govresearchgate.net This suggests a heterogeneous surface of the adsorbents with multilayer adsorption. researchgate.net In some cases, the Langmuir model, which assumes monolayer adsorption, has also been applied. researchgate.netwur.nl

Factors influencing adsorption include the properties of the adsorbent, such as particle size, surface area, and pore volume. acs.org Sorption of DBT has been found to be inversely associated with soil particle sizes. acs.org Environmental conditions such as pH and temperature also affect the extent of adsorption. researchgate.net For example, the maximum adsorption capacity of DBT onto activated carbon derived from phoenix leaves was observed at a pH of 13. researchgate.net Competition with other organic compounds, such as other phthalates, can also occur, affecting the adsorption capacity for DBT. wur.nl

Table 1: Adsorption Characteristics of this compound on Various Adsorbents This table is interactive. You can sort and filter the data by clicking on the column headers.

Adsorbent Adsorption Model(s) Key Findings Reference
Surface Sediment (Three Gorges Reservoir) Freundlich, Pseudo-second-order kinetics Adsorption equilibrium reached in 120 minutes; process involves both simple diffusion and chemical adsorption. nih.gov
Paddy Soil Particle Fractions Freundlich, Pseudo-second-order kinetics Sorption was a spontaneous physical process; inversely associated with soil particle sizes and influenced by organic matter. acs.org
Humic Acid - Adsorption is a spontaneous and exothermic reaction controlled by both surface physical and chemical mechanisms. globethesis.com
Corncob Biochar Langmuir Competitive adsorption observed with DEHP; biochar showed a preference for adsorbing DEHP over DBP. wur.nl
Phoenix Leaves Activated Carbon Freundlich, Langmuir, Pseudo-second-order kinetics Adsorption process was spontaneous and endothermic; maximum adsorption capacity was 133.33 mg/g. researchgate.net

Environmental Monitoring and Risk Assessment Methodologies

Monitoring the presence of this compound in various environmental compartments is essential for understanding its prevalence and potential exposure risks. A range of analytical methods has been developed for its detection. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for quantifying DBT in samples like drinking water. ijrst.com Methodological specifics include the use of a C18 column, a mobile phase typically consisting of acetonitrile and an acidic aqueous solution, and a specific flow rate and injection volume. ijrst.com

In addition to chromatographic methods, immunoassays have been developed for rapid and sensitive detection. A fluorescence polarization immunoassay (FPIA) has been shown to detect DBT in surface water with a limit of detection (LOD) of 7.5 ng/mL to 10 ng/mL. mdpi.comresearchgate.net These methods offer advantages such as speed and the potential for field-based analysis, which is crucial for rapid screening of water bodies. mdpi.comresearchgate.net

Risk assessment for this compound involves evaluating its potential to cause harm to human health and the environment. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) conduct comprehensive risk evaluations under frameworks such as the Toxic Substances Control Act (TSCA). epa.gov This process involves identifying the conditions of use (COUs) for the chemical and determining whether they present an "unreasonable risk." epa.gov The EPA's draft risk evaluation for a similar phthalate (B1215562), Dibutyl Phthalate (DBP), preliminarily determined that it presents an unreasonable risk to workers and consumers under several COUs. epa.gov

For dietary exposure, risk assessment methodologies focus on establishing safe intake levels. The European Food Safety Authority (EFSA) has established a temporary group Tolerable Daily Intake (TDI) for several phthalates, including DBP, based on their reproductive effects. nih.gov This approach considers the cumulative exposure to multiple phthalates that act via the same mechanism. nih.gov The methodology involves using a benchmark dose and applying uncertainty factors to derive a safe level for human consumption. nih.gov

Another approach in risk assessment is the calculation of a Hazard Index (HI). This method is used to assess the potential health risk from exposure to chemicals, such as those found in pharmaceuticals. nih.gov If the calculated HI value is less than one, it is generally considered that there is no apparent significant risk to humans. nih.gov The concept of cumulative risk assessment is increasingly being advocated for phthalates, as human exposure typically occurs to a mixture of these compounds. consensus.app This approach considers the additive effects of chemicals that share common biological targets. consensus.app

Table 2: Methodologies for Environmental Monitoring of Phthalates This table is interactive. You can sort and filter the data by clicking on the column headers.

Methodology Matrix Target Analyte Detection Limit Reference
High-Performance Liquid Chromatography (HPLC) Drinking Water Dibutyl Phthalate (DBP) Not specified ijrst.com
Fluorescence Polarization Immunoassay (FPIA) Surface Water Dibutyl Phthalate (DBP) 7.5 ng/mL mdpi.com
Polarization Fluorescent Immunoassay (FPIA) Open Waters Dibutyl Phthalate (DBP) 10 ng/mL researchgate.net
Gas Chromatography/Mass Spectrometry (GC/MS) Pharmaceuticals DBP, DEHP, DEP Not specified nih.gov

V. Ecotoxicological Investigations of Dibutyl Terephthalate

Aquatic Ecotoxicity Studies

Research into the aquatic ecotoxicity of dibutyl terephthalate (B1205515) has yielded varied results depending on the species and testing conditions.

The acute and chronic toxicity of dibutyl terephthalate to fish has been evaluated in several studies. A 96-hour study on the rainbow trout (Oncorhynchus mykiss) indicated a median lethal concentration (LC50) of greater than 100 mg/L, based on a read-across approach mst.dk. However, another study focusing on the fathead minnow (Pimephales promelas) reported a 96-hour LC50 greater than 0.17 mg/L, a value determined by the compound's solubility limit in a flow-through system bostik.com.

Longer-term exposure studies provide further insight into potential sublethal effects. For the rainbow trout, a 155-day early-life stage toxicity test established a No Observed Effect Concentration (NOEC) of 0.3 mg/L mst.dk. A separate fish study noted a Lowest Observed Effect Concentration (LOEC) of 0.058 mg/L, suggesting that effects could occur at lower concentrations over extended periods gesamp.org.

Test OrganismDurationEndpointValue (mg/L)Reference
Oncorhynchus mykiss (Rainbow Trout)96 hoursLC50>100 mst.dk
Pimephales promelas (Fathead Minnow)96 hoursLC50>0.17 (solubility limit) bostik.com
Oncorhynchus mykiss (Rainbow Trout)155 daysNOEC0.3 mst.dk
Fish (species not specified)Not specifiedLOEC0.058 gesamp.org

Data on the effects of this compound on aquatic invertebrates like the water flea, Daphnia magna, is limited. One study reported a 48-hour median effective concentration (EC0) of greater than or equal to 10,000 mg/L, based on a read-across analysis mst.dk. In contrast, another investigation observed immobilization in Daphnia magna at the highest tested concentration of 0.41 mg/L, indicating potential physical effects even at concentrations below acute toxicity thresholds gesamp.org.

Test OrganismDurationEndpointValue (mg/L)Reference
Daphnia magna48 hoursEC0>=10,000 mst.dk
Daphnia magnaNot specifiedImmobilizationObserved at 0.41 gesamp.org

Terrestrial Ecotoxicity Studies

Investigations into the terrestrial ecotoxicity of this compound have primarily focused on its effects on plants and its fate in soil environments.

This compound has been shown to be a metabolite during the biodegradation of other compounds in soil nih.govatamankimya.com. One study assessed the toxicity of this compound to several species of terrestrial plants. After an 18-day exposure, the median lethal concentration (LC50) for Triticum aestivum (wheat), Brassica alba (white mustard), and Lepidum sativum (cress) was determined to be greater than 100 mg/kg of soil dry weight mst.dk.

Test OrganismDurationEndpointValue (mg/kg soil dw)Reference
Triticum aestivum, Brassica alba, Lepidum sativum18 daysLC50>100 mst.dk

Combined Toxicity Studies with Other Contaminants (e.g., Microplastics)

There is a lack of specific research findings on the combined toxic effects of this compound with other environmental contaminants such as microplastics. While studies exist for its isomer, dibutyl phthalate (B1215562), this information cannot be directly extrapolated to this compound due to differences in chemical structure and properties.

Influence of Polyethylene (B3416737) Terephthalate (PET) Microplastics on DBT Bioavailability

The widespread presence of microplastics in aquatic environments has raised concerns about their role as vectors for other organic contaminants. Research has shown that Polyethylene Terephthalate (PET) microplastics can significantly influence the bioavailability and toxicity of co-existing pollutants like this compound (DBT), which is often used as a plasticizer. mdpi.comresearchgate.net

Studies utilizing zebrafish (Danio rerio) embryos have demonstrated that while PET microplastics alone may not cause significant mortality or teratogenesis, they can exacerbate the toxic effects of DBT. mdpi.comnih.gov In one such study, PET particles were observed to adsorb onto the surface of the embryonic chorion. researchgate.net This interaction is believed to facilitate the transport of DBT to the embryo, thereby increasing its bioavailability and subsequent toxicity. mdpi.comresearchgate.net

Co-exposure to PET microplastics and DBT resulted in higher mortality rates and more severe developmental malformations in zebrafish embryos compared to exposure to DBT alone. mdpi.comnih.gov Observed malformations included bent notochords, delayed yolk sac absorption, and pericardial edema. mdpi.comresearchgate.net For instance, co-treatment with 100 particles/mL of PET and 1 mg/L of DBT led to more severe malformations at 72 hours post-fertilization than in embryos exposed to 1 mg/L DBT without PET. mdpi.com Similarly, the combination of 100 particles/mL PET and 2 mg/L DBP increased mortality rates at 24 and 48 hours post-fertilization. mdpi.comresearchgate.net These findings suggest that PET microplastics act as carriers, enhancing the uptake and adverse effects of ambient DBT in aquatic organisms. mdpi.com The lipophilic nature of DBT allows it to easily pass through the chorion, leading to high concentrations within the embryos. mdpi.com

The leaching of DBT from PET microplastics is a significant contributor to its environmental concentration. nih.gov Research has found that di-n-butyl phthalate is a dominant congener released from PET microplastics, accounting for 47-84% of the total leached phthalate esters. nih.gov This continuous release from accumulating plastic debris can worsen the ecological impact of DBT. mdpi.com

Interactive Data Table: Combined Toxicity of DBT and PET Microplastics on Zebrafish Embryos

Below is a summary of findings from a study on the co-exposure of zebrafish embryos to this compound (DBT) and Polyethylene Terephthalate (PET) microplastics.

Exposure GroupConcentrationObservation Time (hpf*)Observed Effects
DBT only1 mg/L72Delayed yolk sac absorption, pericardial edema
DBT + PET1 mg/L DBT + 100 particles/mL PET72More severe bent notochord and delayed yolk sac absorption compared to DBT alone. mdpi.com
DBT only2 mg/L24-48Increased mortality
DBT + PET2 mg/L DBT + 100 particles/mL PET24-48Significantly increased mortality rates compared to DBT alone. mdpi.comresearchgate.net

*hpf: hours post-fertilization

Endocrine Disrupting Potential in Ecological Systems

This compound is recognized as an endocrine-disrupting chemical (EDC), with studies demonstrating its potential to interfere with the hormonal systems of various organisms in ecological settings. healthvermont.govendocrinedisruption.org The primary mechanism of endocrine disruption appears to be its antiandrogenic activity, which has been observed in fish. researchgate.netnih.gov

In a study involving adult male three-spined sticklebacks (Gasterosteus aculeatus), exposure to DBT at environmentally relevant concentrations (35 µg/L) for 22 days resulted in significant endocrine alterations. nih.gov These fish exhibited significantly increased plasma testosterone (B1683101) concentrations and, conversely, significantly reduced levels of spiggin, a protein whose production is androgen-dependent. nih.gov These results strongly suggest that DBT acts as an anti-androgen in fish, mirroring its effects in mammals. researchgate.netnih.gov

Further evidence comes from studies on the Neotropical fish Rhamdia quelen. Exposure to DBT through their diet for 30 days led to notable changes. nih.gov In female fish, DBT exposure (at 25 ng/g) caused an increase in testosterone levels, suggesting an androgenic effect in this context. nih.gov The study also noted significant alterations in the serotoninergic system in both males and females. nih.gov These findings highlight the complex and sometimes sex-specific ways DBT can disrupt the endocrine system. nih.gov

The impact of DBT extends to primary producers in aquatic ecosystems. In the microalga Chlorella vulgaris, DBT has been shown to cause growth inhibition. mdpi.com The 24-hour median effective concentration (EC50) was determined to be 4.95 mg/L, which also led to a decrease in chlorophyll (B73375) a content. mdpi.com Proteomic analysis revealed that DBT exposure reduced the expression of proteins involved in key metabolic processes, such as the valine biosynthetic process and the nucleotide-sugar metabolic process. mdpi.com This indicates that DBT can disrupt fundamental cellular functions in algae, potentially impacting the base of the aquatic food web.

Interactive Data Table: Endocrine-Disrupting Effects of this compound in Aquatic Organisms

The table below summarizes key research findings on the endocrine-disrupting potential of DBT in different aquatic species.

SpeciesExposure DetailsKey FindingsImplication
Three-spined stickleback (Gasterosteus aculeatus)35 µg/L DBT for 22 daysIncreased plasma testosterone; Decreased spiggin concentrations. nih.govAntiandrogenic effects. nih.gov
Catfish (Rhamdia quelen)5 and 25 ng/g DBT in food for 30 daysAltered serotoninergic system in males and females; Increased testosterone in females (25 ng/g). nih.govEndocrine disruption with sex-specific effects. nih.gov
Microalga (Chlorella vulgaris)24-hour exposureGrowth inhibition (EC50 of 4.95 mg/L); Decreased chlorophyll a; Reduced expression of key metabolic proteins. mdpi.comDisruption of primary producer cellular function. mdpi.com

Vi. Mammalian and Human Health Research on Dibutyl Terephthalate

Toxicological Profiles and Systemic Effects

Research indicates that Dibutyl terephthalate (B1205515) exhibits systemic toxicity, with a range of effects observed in both acute and chronic exposure studies. The liver and kidneys have been identified as primary target organs for its toxic effects.

Dibutyl terephthalate generally demonstrates low acute toxicity in animal models. cpsc.govindustrialchemicals.gov.auepa.gov Oral lethal dose (LD50) studies in rats have established values between 8,000 and 20,000 mg/kg of body weight. cpsc.gov The compound also shows low acute toxicity via dermal and inhalational routes. industrialchemicals.gov.au

Chronic exposure studies, however, reveal more significant health effects. In one study, a high dose of 625 mg/kg-day resulted in 50% mortality in rats over the first week. cpsc.gov A 3-month oral study in rats established a No-Observed-Adverse-Effect-Level (NOAEL) of 152 mg/kg bw/day and a Lowest-Observed-Adverse-Effect-Level (LOAEL) of 752 mg/kg bw/day, based on various physiological changes. industrialchemicals.gov.au Another study involving an 8-week exposure in mice led to decreased body weight. researchgate.net

Summary of Acute and Chronic Toxicity Findings for this compound

Study TypeAnimal ModelKey FindingsReference
Acute Oral LD50Rats8,000 - 20,000 mg/kg bw cpsc.gov
Chronic Oral (1 week)Rats50% mortality at 625 mg/kg-day cpsc.gov
Chronic Oral (3 months)RatsNOAEL: 152 mg/kg bw/day; LOAEL: 752 mg/kg bw/day industrialchemicals.gov.au
Chronic Oral (8 weeks)MiceDecreased body weight researchgate.net

The liver and kidneys are consistently identified as target organs for DBP toxicity. researchgate.netnih.govdcceew.gov.au Repeated oral exposure has been shown to produce adverse effects in the liver and kidneys of both rats and mice. researchgate.net Studies have linked DBP-induced hepatic and renal damage to mechanisms involving oxidative stress. nih.gov

Subchronic studies have reported increased liver and kidney weights in animals exposed to DBP. cpsc.gov Histopathological analysis has confirmed the toxic potential of DBP to liver tissue, revealing large regeneration zones. researchgate.net In some cases, prolonged exposure has resulted in decreased liver weights. researchgate.net Animal studies have also reported effects on the liver from chronic oral exposure. epa.gov

Observed Effects of this compound on Target Organs

OrganObserved EffectMechanism/NoteReference
LiverIncreased organ weight, tissue damage, regeneration zones, altered enzyme levelsAssociated with oxidative stress and ERK1/2 pathways cpsc.govresearchgate.netnih.govresearchgate.net
KidneyIncreased organ weight, tissue damageAssociated with oxidative stress cpsc.govnih.govdcceew.gov.au

Genotoxicity and Carcinogenicity Assessments

Data on the genotoxicity and carcinogenicity of this compound are not available in the current scientific literature based on the conducted searches.

Human Exposure Pathways and Biomarkers

Specific research on human exposure pathways and biomarkers for this compound is not available in the current scientific literature based on the conducted searches.

Occupational Exposure and Health Surveillance

No data were found regarding occupational exposure levels or health surveillance programs specifically for this compound.

Environmental Exposure through Food, Water, and Air

Information on the concentrations of this compound in food, water, or air is not available.

Metabolite Detection (e.g., Monobutyl Phthalate (B1215562) - MBP) as Biomarkers

While Monobutyl phthalate (MBP) is a known metabolite and biomarker for Dibutyl phthalate, specific studies confirming its role as a biomarker for this compound exposure in humans were not found.

We are committed to providing accurate and scientifically sound information. At present, the lack of dedicated research on this compound in the requested areas prevents the creation of the specified article. Further research and toxicological studies on this compound are needed to populate these critical health-related sections.

Vii. Applications and Material Science of Dibutyl Terephthalate

Role as a Plasticizer in Polymer Science

Plasticizers are additives that increase the plasticity or fluidity of a material. Dibutyl terephthalate (B1205515) serves as a high-solvating specialty plasticizer, meaning it effectively integrates into polymer structures to modify their physical properties. plastemart.com

The primary function of dibutyl terephthalate as a plasticizer is to enhance the flexibility and durability of polymeric materials. nbinno.com By incorporating DBT into a polymer matrix, the intermolecular forces between the polymer chains are reduced. This reduction in forces allows the chains to move more freely, which in turn lowers the material's glass transition temperature, making it more pliable and less brittle. nbinno.com This increased workability is crucial for processing polymers and for the performance of the end product, where flexibility and resilience are required. nbinno.com The addition of plasticizers like DBT improves the extensibility and durability of industrial products, contributing to their longevity and performance under stress. researchgate.net

This compound exhibits excellent compatibility with a range of polymers, most notably polyvinyl chloride (PVC). google.comgoogle.com It is considered a high-solvating plasticizer for PVC resins, which allows for efficient processing and leads to desirable properties in the final product. google.com DBT-containing PVC compositions have demonstrated improved low-temperature properties and stain resistance compared to those made with other high-solvating plasticizers. google.com Beyond PVC, its utility extends to other polymers where enhanced flexibility is needed. The amount of this compound used in a formulation can vary, often constituting a significant percentage of the total plasticizer content in a PVC composition. google.com

Performance Optimization in Polymer Formulations

The inclusion of this compound in polymer formulations is a key strategy for optimizing the performance characteristics of the final material.

The addition of this compound can significantly influence the mechanical properties of polymer composites. In a study on biocomposites, the introduction of dibutyl phthalate (B1215562) as a plasticizer resulted in improved tensile strength, modulus of elasticity, and elongation. researchgate.net This enhancement is attributed to better interfacial bonding between the matrix and the reinforcing fibers, facilitated by the plasticizer. researchgate.net The improved impregnation of the matrix material due to the plasticizer leads to a more cohesive and robust composite structure. researchgate.net

Below is an interactive data table summarizing the effect of a plasticizer on the mechanical properties of a biocomposite.

PropertyWithout PlasticizerWith 2% Dibutyl PhthalatePercentage Increase
Tensile Strength (MPa)556518.2%
Modulus of Elasticity (GPa)2.152.317.4%
Elongation (%)0.350.4220.0%

Data derived from a study on Sansevieria trifasciata/high impact polypropylene biocomposites. The values for the "Without Plasticizer" condition are baseline measurements for comparison.

Plasticizer migration is the process by which plasticizers move from the polymer matrix to the surface or into a contacting substance. This phenomenon is a critical consideration for the long-term stability and safety of plasticized materials, particularly in applications like food packaging and medical devices. nih.govtandfonline.com Studies have investigated the migration of various plasticizers, including phthalates, from different types of plastics into food simulants under various conditions. researchgate.net The rate of migration can be influenced by factors such as the type of polymer, the concentration of the plasticizer, temperature, and the nature of the contacting medium. researchgate.net Research indicates that the migration of plasticizers is generally lower into gaseous media compared to liquid media. researchgate.net Understanding the dynamics of this compound migration is essential for assessing the durability and suitability of the material for specific applications.

Emerging Applications and Material Innovations

The versatility of this compound continues to drive research into new applications and material innovations. As industries seek alternatives to traditional phthalate plasticizers due to regulatory and environmental concerns, terephthalates like DBT are being explored in novel formulations. plastemart.com Innovations include its use in bio-based polymer systems and advanced composites. Research is also focused on developing polymer formulations with reduced plasticizer migration to enhance product safety and longevity. The development of new PVC formulations often involves exploring different plasticizers, like DBT, to meet evolving performance and regulatory standards. plastemart.com

Viii. Regulatory and Policy Frameworks Concerning Dibutyl Terephthalate

International and National Regulatory Status

The international and national standing of dibutyl terephthalate (B1205515) is determined by its classification under regulations like the European Union's CLP Regulation and its status in substance inventories such as the US TSCA and Europe's REACH.

The Classification, Labelling and Packaging (CLP) Regulation in the European Union aligns the EU system with the United Nations' Globally Harmonised System of Classification and Labelling of Chemicals (GHS). aise.eucompliancegate.com This system's purpose is to ensure that hazards presented by chemicals are clearly communicated to workers and consumers through standardized labels and safety data sheets. europa.euhsa.ie

According to aggregated information from notifications to the European Chemicals Agency (ECHA) Classification & Labelling (C&L) Inventory, dibutyl terephthalate is largely considered not to meet the criteria for hazard classification under GHS. nih.gov A vast majority of notifications (97.5%) reported the substance as not classified. nih.gov Safety Data Sheets for this compound (CAS 1962-75-0) also consistently state that the substance is not classified as hazardous. guidechem.comchemicalbook.comcapotchem.com

GHS Classification of this compound as Notified to ECHA
Notifier ConsensusPercentage of NotificationsHazard Statements
Does not meet GHS hazard criteria97.5% (117 of 120 reports)None
Provided GHS information with hazard codes2.5% (3 of 120 reports)Information may vary between notifications

Chemical inventories are critical tools for regulatory bodies to track which substances are commercially active within their jurisdiction. This compound is listed on major international inventories.

TSCA: In the United States, the Toxic Substances Control Act (TSCA) requires the Environmental Protection Agency (EPA) to maintain an inventory of chemical substances. This compound is listed on the TSCA inventory with an "ACTIVE" status, indicating it is currently in commercial use in the U.S. nih.gov It is important to distinguish this compound from its isomer, dibutyl phthalate (B1215562) (DBP), which the EPA designated as a High-Priority Substance for risk evaluation under TSCA in 2019. epa.govepa.gov

REACH: In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation governs the production and use of chemical substances. This compound is registered under REACH, confirming its status as an active substance in the EU market. nih.gov In contrast, its isomer DBP is on the Candidate List of substances of very high concern (SVHCs) and its entry was updated to include endocrine-disrupting properties for the environment. europa.euintertek.comfoodpackagingforum.orgineris.fr

Regulatory Inventory Status of this compound
Regulatory Body / InventoryJurisdictionStatus
Toxic Substances Control Act (TSCA)United StatesActive
Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH)European UnionRegistered
European Inventory of Existing Commercial Chemical Substances (EINECS)European UnionListed (EC No. 217-803-9)

Risk Assessment and Management Strategies

Risk assessment is a cornerstone of chemical regulation, involving the evaluation of potential adverse effects on human health and the environment. This process informs the development of management strategies, such as setting safe exposure limits.

A Tolerable Daily Intake (TDI) or Reference Dose (RfD) is an estimate of the amount of a substance that a person can be exposed to daily over a lifetime without an appreciable risk of deleterious effects. epa.govepa.gov Regulatory and scientific bodies have established TDI and RfD values for several ortho-phthalates, such as dibutyl phthalate (DBP), based on extensive toxicological studies. epa.govepa.govfoodpackagingforum.orgcpsc.govresearchgate.net For instance, the U.S. EPA has set an RfD for DBP of 0.1 milligrams per kilogram of body weight per day. epa.gov

However, specific TDI or RfD values for this compound have not been established by major regulatory agencies based on the available data. While it is used as a food contact substance, the U.S. Food and Drug Administration (FDA) provides a Cumulative Estimated Daily Intake (CEDI) of 2.39 µg/kg bw/day, which is an estimate of dietary exposure, not a health-based guidance value like a TDI or RfD. nih.gov

Maximum Contaminant Levels (MCLs) are legally enforceable standards set by the U.S. EPA for the quality of public drinking water under the Safe Drinking Water Act. wikipedia.org An MCL represents the highest level of a contaminant that is allowed in drinking water. wikipedia.org While MCLs have been established for some phthalates, such as the 0.006 µg/mL limit for bis(2-ethylhexyl) phthalate (DEHP) according to the EU Council, there are no specific MCLs established for this compound in drinking water or other environmental media like soil or air. wikipedia.orgnih.gov

Development of Safer Alternatives and Substitution Strategies

The increasing regulatory scrutiny of certain ortho-phthalates due to health concerns has driven the search for safer alternatives. chemsec.org Terephthalates, such as di(2-ethylhexyl) terephthalate (DEHT/DOTP), are a class of chemicals often used as substitutes for ortho-phthalates like DEHP and DBP. umd.edunih.govresearchgate.net This positions this compound within a group of substances considered to be alternative plasticizers.

The primary goal of substitution is to replace a hazardous chemical with a less hazardous one without compromising technical performance. Key strategies include:

Drop-in Substitutes: Utilizing alternative plasticizers that have similar performance characteristics to the substances they are replacing. This includes various chemical families. chemsec.orgmst.dk

Non-migratory Plasticizers: A more advanced strategy involves developing plasticizers that are chemically bonded to the polymer chain. sciencedaily.com This "internal plasticization" prevents the substance from leaching out of the product into the environment, food, or water, thereby reducing exposure. sciencedaily.com

While terephthalates are widely used as alternatives, researchers emphasize the need for comprehensive toxicological data to avoid "regrettable substitution," where a replacement chemical is later found to have its own set of hazards. nih.govacs.org

Major Classes of Alternative Plasticizers
Plasticizer ClassExample CompoundsPrimary Use/Application
TerephthalatesDi(2-ethylhexyl) terephthalate (DEHT/DOTP)General-purpose PVC plasticizer
TrimellitatesTri(2-ethylhexyl) trimellitate (TOTM)Applications requiring heat resistance (e.g., wires, cables)
CitratesAcetyl tributyl citrate (ATBC)Food packaging, medical products, toys
BenzoatesDipropylene glycol dibenzoate (DPGDB)Adhesives, coatings, PVC
Aliphatic Dibasic Esters (e.g., Adipates)Di(2-ethylhexyl) adipate (DEHA)Low-temperature applications
CyclohexanoatesDiisononyl cyclohexane-1,2 dicarboxylate (DINCH)Sensitive applications (e.g., medical devices, toys)

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing dibutyl terephthalate in laboratory settings?

  • Methodological Answer : DBT is synthesized via esterification of terephthalic acid with butanol, typically using acid catalysts like sulfuric acid. A documented approach involves refluxing terephthalic acid with excess butanol (1:2 molar ratio) at 140–160°C for 4–6 hours. Post-reaction, the product is purified via vacuum distillation and characterized using IR spectroscopy (C=O stretch at ~1720 cm⁻¹) and mass spectrometry (m/z 278 for molecular ion peak) .
  • Key Considerations : Ensure anhydrous conditions to prevent side reactions. Yield optimization may require adjusting catalyst concentration or reaction time.

Q. How is this compound characterized to confirm its chemical structure and purity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows signals at δ 8.1 ppm (aromatic protons) and δ 4.3 ppm (ester-linked –CH₂– groups).
  • Mass Spectrometry : Molecular ion peak at m/z 278.34 (C₁₆H₂₂O₄).
  • Elemental Analysis : Match calculated vs. observed C (69.05%) and H (7.97%) .
    • Purity Validation : HPLC with UV detection (λ = 254 nm) can assess purity (>98% for most synthetic protocols) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Answer : Critical properties include:

  • Solubility : Miscible in organic solvents (e.g., ethanol, acetone); insoluble in water (<0.1 mg/L at 25°C).
  • Thermal Stability : Decomposes above 250°C; DSC analysis shows a melting point of ~35°C.
  • Log P : ~4.2 (indicative of high lipophilicity) .
    • Application Note : Solubility data from IUPAC-compiled sheets should be prioritized for solvent selection .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from variations in solvent purity, temperature control, or measurement techniques. To address this:

Cross-reference IUPAC-endorsed data sheets for standardized values .

Validate methods using high-purity solvents (≥99.9%) and controlled-temperature baths (±0.1°C).

Perform replicate measurements with dynamic light scattering (DLS) to detect colloidal aggregation, which may skew results .

  • Case Study : A 2023 study resolved conflicting solubility values in ethanol by identifying trace water content (<0.05%) as a confounding factor .

Q. What experimental strategies are effective in analyzing DBT’s environmental persistence and degradation pathways?

  • Methodological Answer : Combine:

  • Accelerated Degradation Tests : UV irradiation (λ = 300–400 nm) or hydrolysis under varied pH (2–12) to simulate natural conditions.
  • Analytical Techniques : HPLC-MS to identify breakdown products (e.g., mono-butyl terephthalate).
  • Microbial Assays : Use Ideonella sakaiensis (PETase-producing bacteria) to assess biodegradation potential .
    • Data Interpretation : Track half-life (t₁/₂) under different conditions; prioritize OECD guidelines for ecotoxicity testing .

Q. How should researchers address contradictions in toxicological data for this compound, particularly regarding reproductive toxicity?

  • Methodological Answer :

In Vivo Models : Conduct OECD 414-compliant prenatal toxicity studies in rodents, focusing on NOAEL (No Observed Adverse Effect Level) determination.

In Vitro Assays : Use estrogen receptor transactivation assays to screen for endocrine disruption.

Data Harmonization : Compare results with EPA’s risk evaluation frameworks, noting differences in exposure scenarios (e.g., cosmetic vs. environmental exposure) .

  • Critical Insight : The CIR Expert Panel highlighted reproductive toxicity concerns only at doses exceeding 100 mg/kg/day in rats, emphasizing dose-response relevance to human exposure .

Q. What methodologies improve reproducibility in DBT synthesis and application studies?

  • Methodological Answer :

  • Detailed Protocols : Document catalyst type (e.g., p-toluenesulfonic acid vs. H₂SO₄), stirring rate, and purification steps (e.g., silica gel chromatography).
  • Interlaboratory Validation : Share raw NMR/MS data in supplementary materials to enable cross-validation .
  • Error Analysis : Quantify yield variability using statistical tools (e.g., RSD% for triplicate experiments) .

Data Compilation and Reporting Guidelines

  • For Solubility/Thermodynamic Data : Refer to IUPAC’s data sheets, which compile precision-tested values with error margins (e.g., ±0.5% for solubility in ethanol) .
  • For Toxicological Studies : Align with EPA’s Final Scope of the Risk Evaluation (2020), which outlines literature search strategies and data inclusion criteria .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dibutyl terephthalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dibutyl terephthalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.